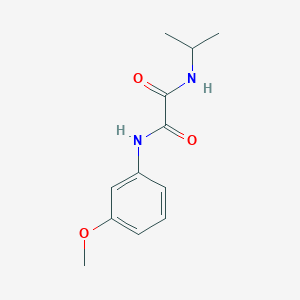![molecular formula C13H8Cl3NO3 B2774000 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene CAS No. 1041509-93-6](/img/structure/B2774000.png)
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene is a chemical compound with the CAS Number: 1041509-93-6 . It has a molecular weight of 332.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1,3,5-trichloro-2-((4-nitrobenzyl)oxy)benzene . The InChI Code is 1S/C13H8Cl3NO3/c14-9-5-11(15)13(12(16)6-9)20-7-8-1-3-10(4-2-8)17(18)19/h1-6H,7H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Persistent Nitroxide Radicals and Exchange Coupling
- Intramolecular Exchange Coupling: Studies on related compounds, such as 1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its derivatives, have shown significant insights into intramolecular exchange coupling among nitroxide radical centers. These compounds demonstrate unique EPR fine structures characteristic of quartet states, suggesting their potential in studying magnetic properties and radical chemistry (Kanno et al., 1993).
Synthesis of Substituted Benzo[b]thiophenes
- Cyclization of Thiophenyl-acetals and Ketones: The efficient synthesis of benzo[b]thiophenes substituted at various positions indicates the versatility of related compounds in organic synthesis. This method offers superior efficiency due to lower temperatures and reduced reagent use, highlighting its application in the synthesis of complex aromatic systems (Pié and Marnett, 1988).
Enforced Stacking in Crowded Arenes
- Self-Assembly into Columns: Research on benzene rings substituted with specific groups has shown the ability of these molecules to self-assemble into columns, demonstrating significant potential for the development of liquid crystalline phases and highly ordered structures. This self-assembly is driven by intermolecular hydrogen bonding and π-π stacking, relevant for materials science and nanotechnology applications (Bushey et al., 2001).
Electrochemistry and Spectroelectrochemistry
- Model Star-shaped Compounds: Investigations into triarylbenzenes with different terminal groups through electrochemical and spectroelectrochemical techniques have provided insights into oxidative polymerization and the formation of dimeric and oligomeric structures. Such studies are crucial for understanding the electronic properties of novel organic materials and their potential in electronic devices (Rapta et al., 2012).
Covalent Organic Frameworks (COFs)
- Hydrazone Linkages in COFs: The synthesis of COFs through condensation reactions, forming extended two-dimensional porous frameworks, exemplifies the utility of benzene derivatives in constructing advanced materials with potential applications in storage, catalysis, and separation technologies (Uribe-Romo et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . The nitro group on the phenyl ring could potentially undergo reduction to form an amine, which could then interact with various biological targets.
Pharmacokinetics
Given its molecular weight of 33257 , it may have good bioavailability and could potentially cross biological membranes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene. For instance, it has been found in the coastal waters of Tokyo Bay , suggesting that it may be stable in aquatic environments.
properties
IUPAC Name |
1,3,5-trichloro-2-[(4-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-5-11(15)13(12(16)6-9)20-7-8-1-3-10(4-2-8)17(18)19/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTRJGXSXNOMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)

![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)

![1-(5-fluoro-6-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2773934.png)


![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)
